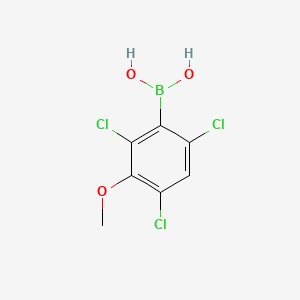

(2,4,6-Trichloro-3-methoxyphenyl)boronic acid

Description

(2,4,6-Trichloro-3-methoxyphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with three chlorine atoms at the 2-, 4-, and 6-positions and a methoxy group at the 3-position. Boronic acids are widely employed in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form reversible covalent bonds with diols and other nucleophiles . The trichloro and methoxy substituents on the aromatic ring modulate the compound’s electronic properties, enhancing its Lewis acidity and influencing its reactivity in dynamic covalent chemistry .

Properties

Molecular Formula |

C7H6BCl3O3 |

|---|---|

Molecular Weight |

255.3 g/mol |

IUPAC Name |

(2,4,6-trichloro-3-methoxyphenyl)boronic acid |

InChI |

InChI=1S/C7H6BCl3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3 |

InChI Key |

NQLFRYVGSQDZSZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=C(C=C1Cl)Cl)OC)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Suzuki Coupling Approach

The most common and efficient method for preparing (2,4,6-Trichloro-3-methoxyphenyl)boronic acid is through palladium-catalyzed Suzuki coupling reactions. This involves the coupling of an arylboronic acid or ester with a halogenated aromatic compound under basic conditions.

- Starting Materials: Typically, a 2,4,6-trichloro-3-methoxy-substituted aryl halide or corresponding boronic acid is used.

- Catalyst: Palladium complexes supported on magnetic silica or other supports have been reported to enhance catalytic activity and allow easy catalyst recovery and reuse.

- Base: Alkali bases such as potassium carbonate or sodium hydroxide are commonly used.

- Solvent: Polar aprotic solvents like tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF) are preferred to dissolve reactants and facilitate coupling.

- Reaction Conditions: Mild to moderate temperatures (room temperature to reflux) are employed to optimize yield and selectivity.

- Workup: After reaction completion, the catalyst is separated magnetically if supported on silica, solvent is recovered, and the crude product is purified by recrystallization and drying to yield the pure boronic acid.

This method is advantageous due to its high selectivity, conversion rates, and environmentally friendly profile when using recyclable catalysts.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Magnetic silica-supported palladium complex | Enables easy separation and reuse; high activity and selectivity |

| Base | Potassium carbonate, sodium hydroxide | Facilitates transmetalation in Suzuki coupling |

| Solvent | Tetrahydrofuran (THF), dioxane, dimethylformamide | Polar aprotic solvents improve solubility and reaction rates |

| Temperature | Room temperature to reflux (~25–100 °C) | Higher temperatures may be needed for complete conversion |

| Reaction Time | Several hours (typically 4–24 h) | Depends on catalyst and substrate reactivity |

| Purification | Recrystallization and drying | Ensures high purity of final boronic acid |

Research Findings and Efficiency

- The use of magnetic silica-supported palladium catalysts in Suzuki coupling has been shown to provide high conversion rates and product purity while allowing catalyst recovery and reuse, aligning with green chemistry principles.

- The choice of solvent and base critically affects the yield; THF and potassium carbonate are often optimal.

- Temperature control is essential to avoid side reactions, especially given the electron-withdrawing nature of the three chlorine substituents, which can affect reactivity.

- Recent studies emphasize the importance of ligand choice on palladium catalysts to enhance turnover numbers and selectivity for such sterically hindered and electron-deficient substrates.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trichloro-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2,4,6-Trichloro-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential use in the development of boron-containing drugs.

Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of (2,4,6-Trichloro-3-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The trichloro substituents in the target compound create a highly electron-deficient aromatic ring, increasing Lewis acidity compared to analogs with methyl or methoxy groups .

Electronic and Reactivity Profiles

pKa and Binding Affinity

- Target Compound : The strong electron-withdrawing effect of three chlorine atoms lowers the pKa of the boronic acid group, enhancing its ability to form boronate esters with diols under physiological conditions .

- Methoxy-Substituted Analogs : Methoxy groups are electron-donating, raising the pKa and reducing binding affinity to diols. For example, (4-Methoxy-2-methylphenyl)boronic acid has a higher pKa (~8.5) compared to chlorinated derivatives .

- Thiophene Derivatives : (5-Chlorothiophen-2-yl)boronic acid exhibits distinct electronic properties due to the sulfur atom, which may alter binding kinetics in cross-coupling reactions .

Biological Activity

(2,4,6-Trichloro-3-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C7H6BCl3O2

- Molecular Weight : 229.3 g/mol

- IUPAC Name : this compound

This structure features a phenyl ring substituted with three chlorine atoms and a methoxy group, which contributes to its unique chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that boronic acids can exhibit significant anticancer activity. This compound has been studied for its ability to inhibit proteasome activity, which is crucial in regulating protein degradation pathways associated with cancer cell survival. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting the ubiquitin-proteasome system .

Antimicrobial Activity

The antimicrobial efficacy of boronic acids has been documented extensively. Studies have demonstrated that this compound exhibits antibacterial properties against specific strains of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the inhibition of bacterial enzymes that are critical for cell wall synthesis .

Case Study 1: Antitumor Activity

In a study published in Nature Communications, researchers evaluated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers. The study concluded that the compound could serve as a lead compound for developing novel anticancer agents .

| Study | Cell Line | Concentration | Viability Reduction (%) | Apoptosis Induction |

|---|---|---|---|---|

| MCF-7 | 10 µM | 45% | Yes | |

| MDA-MB-231 | 20 µM | 60% | Yes |

Case Study 2: Antibacterial Efficacy

A separate investigation assessed the antibacterial properties of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL. This study highlighted the potential use of this compound in treating infections caused by resistant strains of bacteria .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Q. What solvents are optimal for synthesizing and purifying (2,4,6-Trichloro-3-methoxyphenyl)boronic acid?

Linear or cyclic ethers (e.g., dipropyl ether) are recommended due to their high solubility for boronic acids, as shown by solubility studies in chloroform, methylcyclohexane, and acetone. Chloroform is suitable for crystallization due to favorable solubility-temperature gradients, while hydrocarbons like methylcyclohexane aid in impurity removal. Avoid ketones with inconsistent solubility profiles (e.g., 3-pentanone) .

Q. How can boroxine formation during mass spectrometry analysis be mitigated?

Boronic acids undergo dehydration/trimerization to boroxines under MALDI-MS conditions, complicating spectral interpretation. Derivatization with diols (e.g., 2,3-butanedione) or sugars to form cyclic boronic esters prevents boroxine formation. Alternatively, use positive-ion ammonia chemical ionization (CI) or liquid secondary ionization (LSI) for stable detection .

Q. What purification strategies are effective for isolating this compound?

Chromatographic methods (e.g., boron affinity chromatography) exploit reversible boronic acid-diol interactions for selective separation. Hydrocarbon washes (e.g., methylcyclohexane) remove non-polar impurities, while recrystallization in chloroform leverages temperature-dependent solubility gradients .

Advanced Research Questions

Q. How do substituent positions (ortho, meta, para) influence reactivity in multicomponent reactions (MCRs)?

Ortho-substituted boronic acids exhibit reduced reactivity in MCRs like the Ugi-4CR due to steric hindrance, which impedes Schiff base intermediate formation. Meta- and para-substituted analogs show higher efficiency. Boronic acid monoesters (e.g., pinacol esters) are less reactive than free -B(OH)₂ species due to electronic effects from ring strain .

Q. What pH-dependent structural changes occur in this compound?

The boron center’s Lewis acidity varies with pH, altering ¹¹B NMR chemical shifts. For example, 2,6-difluorophenyl boronic acid exhibits distinct ¹¹B NMR signals at pH 3–10. A linear correlation between ¹H NMR hydroxyl proton shifts and pKa enables indirect pKa estimation for unstable derivatives .

Q. How does thermal stability vary with boronic acid functionalization?

Thermogravimetric analysis (TGA) reveals that aryl boronic acids with electron-withdrawing groups (e.g., -Cl, -CF₃) exhibit enhanced thermal stability. For instance, pyrene-1-boronic acid remains stable up to 600°C. Dehydration pathways dominate degradation, with boroxine formation observed above 150°C .

Q. Can photoresponsive azobenzene-boronic acid hybrids modulate diol binding?

Azobenzene boronic acids undergo E→Z isomerization under visible light, altering diol binding affinity. The Z isomer enhances binding by 20-fold for cyclic diols (e.g., nitrocatechol), enabling applications in stimuli-responsive hydrogels. Red light (λ = 630 nm) optimizes isomerization efficiency .

Methodological Guidelines

Designing peptide-boronic acid libraries for target identification:

- Use arginine-specific labeling with 2,3-butanedione and phenylboronic acid for MALDI-MS-based sequencing.

- Incorporate ortho-amino methyl groups to stabilize boron centers and suppress trimerization during library synthesis .

Optimizing boronic acid catalysts in hydroxyl group functionalization:

- Screen Lewis acidity via ¹¹B NMR titration at varying pH.

- Prefer electron-deficient aryl boronic acids (e.g., pentafluorophenyl derivatives) for enhanced catalytic activity in aqueous media .

Troubleshooting low yields in Suzuki-Miyaura couplings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.